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molecular formula C16H24N2O4 B8158522 4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester

4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester

Cat. No. B8158522
M. Wt: 308.37 g/mol
InChI Key: STWJBIGGPDUPOR-UHFFFAOYSA-N
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Patent
US09150556B2

Procedure details

3-(2-Ethoxycarbonyl-ethylamino)-4-nitro-benzoic acid tert-butyl ester (1.2 g, 3.55 mmol) was dissolved in ethanol (60 ml) to the solution Pd/C (10%) (300 mg) was added and the reaction mixture was stirred under Hydrogen (1 atmosphere) overnight. The reaction mixture was filtered through celite and evaporated to dryness to give 1 g (91%) of product.
Name
3-(2-Ethoxycarbonyl-ethylamino)-4-nitro-benzoic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([NH:16][CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([NH:16][CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:8]=1)([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
3-(2-Ethoxycarbonyl-ethylamino)-4-nitro-benzoic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)[N+](=O)[O-])NCCC(=O)OCC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under Hydrogen (1 atmosphere) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)N)NCCC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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